ETHYL 2-(8-ETHOXY-2-IMINO-2H-CHROMENE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE
Overview
Description
Ethyl 2-{[(8-ethoxy-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate is a complex organic compound that features a chromene and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(8-ETHOXY-2-IMINO-2H-CHROMENE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The initial step often includes the formation of the chromene ring system, followed by the introduction of the ethoxy and imino groups. The thiophene ring is then incorporated through a series of coupling reactions. Common reagents used in these reactions include ethyl acetoacetate, sodium ethoxide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(8-ethoxy-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products.
Scientific Research Applications
Ethyl 2-{[(8-ethoxy-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 2-(8-ETHOXY-2-IMINO-2H-CHROMENE-3-AMIDO)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The chromene and thiophene moieties may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-ethoxy-2-iminoacetate
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Uniqueness
Ethyl 2-{[(8-ethoxy-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate is unique due to its specific combination of chromene and thiophene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[(8-ethoxy-2-iminochromene-3-carbonyl)amino]-5-propan-2-ylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-5-27-16-9-7-8-13-10-14(19(23)29-18(13)16)20(25)24-21-15(22(26)28-6-2)11-17(30-21)12(3)4/h7-12,23H,5-6H2,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGLBVHJYGSPNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=C(C=C(S3)C(C)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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